Dimethylallobarbital

Description

Structure

3D Structure

Properties

IUPAC Name |

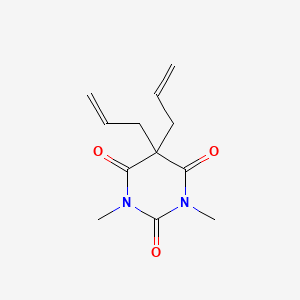

1,3-dimethyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-5-7-12(8-6-2)9(15)13(3)11(17)14(4)10(12)16/h5-6H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTNRBUJWLUDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222530 | |

| Record name | Barbituric acid, 5,5-diallyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722-97-4 | |

| Record name | 1,3-Dimethyl-5,5-di-2-propen-1-yl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid, 5,5-diallyl-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylallobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barbituric acid, 5,5-diallyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLALLOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUB4TVA5NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Dimethylallobarbital for Research Purposes

Foundational Synthetic Routes to the Barbituric Acid Nucleus

The barbituric acid ring is a pyrimidine (B1678525) heterocycle that forms the backbone of all barbiturate (B1230296) compounds. The classical and most prevalent method for its synthesis is the condensation reaction between a dialkyl malonate (typically diethyl malonate) and urea (B33335). fishersci.ptontosight.aithermofisher.com This reaction is a type of Claisen condensation, generally carried out in the presence of a strong base such as sodium ethoxide. The base deprotonates the α-carbon of the diethyl malonate, forming a nucleophilic enolate ion. This ion then attacks the carbonyl carbon of urea in a nucleophilic acyl substitution, a process that occurs twice to form the cyclic ureide, known as a barbiturate. ontosight.ai

While the malonic ester condensation remains the workhorse for barbiturate synthesis, modern chemistry has introduced alternative methods. One such novel approach involves the condensation of carboxylic acids and urea using propanephosphonic acid anhydride (B1165640) (T3P), followed by cyclization facilitated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and 1,8-diazabicycloundec-7-ene (DBU). slideshare.net This method was developed for the scalable synthesis of a multi-substituted barbiturate, indicating ongoing innovation in the field. slideshare.net

Table 1: Foundational Synthetic Routes for the Barbituric Acid Nucleus

| Method | Key Reagents | Description | Citations |

|---|---|---|---|

| Classical Condensation | Diethyl malonate, Urea, Sodium ethoxide | Base-catalyzed condensation of a malonic ester with urea to form the heterocyclic ring. This is the most common and historically significant method. | fishersci.ptontosight.aithermofisher.comnih.gov |

| Modern Condensation | Carboxylic acid, Urea, T3P, CDI, DBU | A newer method involving different coupling and cyclization agents, developed for efficient, scalable synthesis. | slideshare.net |

Strategies for Targeted Synthesis of Dimethylallobarbital and its Analogs

The targeted synthesis of this compound (1,3-dimethyl-5,5-diallylbarbituric acid) is a direct application of the classical synthetic route. The structure requires three specific components: a malonic ester with two allyl groups at the C5 position and a urea molecule substituted with two methyl groups on the nitrogen atoms.

The synthesis begins with the preparation of the key intermediate, diethyl diallylmalonate. fishersci.ptnih.gov This is achieved through the sequential alkylation of diethyl malonate. In the first step, diethyl malonate is treated with a base (e.g., sodium ethoxide) to form the enolate, which is then alkylated with an allyl halide (e.g., allyl bromide). This process is repeated a second time to introduce the second allyl group at the same carbon, yielding diethyl 2,2-diallylmalonate. ontosight.ai

This disubstituted malonic ester is then condensed with N,N'-dimethylurea in the presence of a strong base. atamanchemicals.comsigmaaldrich.com The mechanism follows the general barbiturate synthesis, where the N,N'-dimethylurea acts as the nitrogen-containing component to close the pyrimidine ring. The final product is 1,3-dimethyl-5,5-diallylbarbituric acid, or this compound.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of medicinal chemistry. mdpi.com In the context of barbiturates, a chiral center is created at the C5 position of the barbituric acid ring if the two substituents are different. uno.edu However, this compound itself is an achiral molecule because the two substituents at the C5 position are identical (both are allyl groups), so it does not have enantiomers.

The synthesis of chiral barbiturate analogs, where C5 is substituted with two different groups (e.g., one allyl group and one phenyl group), presents a stereochemical challenge. Standard synthesis protocols, involving sequential alkylation of a malonate ester, would result in a racemic mixture (an equal mixture of both enantiomers) of the final product.

Separating these enantiomers or synthesizing only the desired one requires stereoselective synthesis techniques. ontosight.ai Achieving catalytic asymmetric synthesis of barbiturates with a quaternary stereocenter at C5 has been a significant challenge. nih.gov Recent research has demonstrated a successful approach using 2-alkylthio-4,6-dioxopyrimidines as barbituric acid surrogates. These compounds undergo C-C bond-forming reactions with electrophiles, catalyzed by an amine-squaramide catalyst, to produce chiral adducts. Subsequent mild acid hydrolysis yields the target barbituric acid derivatives with high enantioselectivity. nih.gov This represents a key advancement in controlling the stereochemistry of complex barbiturates for research purposes.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how a molecule's chemical structure relates to its biological activity. nih.govresearchgate.net For barbiturates, activity is highly dependent on the nature of the substituents at the C5 position. uni-muenchen.de The design and synthesis of analogs of this compound allow researchers to probe these relationships.

A comprehensive study on allyl-substituted oxopyrimidines provides significant insight into the SAR of this class. nih.gov Researchers synthesized thirty-six different analogs by systematically varying the number and position of allyl groups on the barbituric acid, uracil, and thymine (B56734) cores. The findings indicate that both the number and the specific location of allyl substituents play a crucial role in their pharmacological effects. nih.gov

For example, modifying the this compound structure could involve:

Altering the Allyl Groups: Replacing the allyl groups with other alkyl or aryl moieties to study the effect of lipophilicity, size, and electronic properties. General SAR principles for barbiturates suggest that increasing the length of the alkyl chains or introducing unsaturation can enhance lipid solubility and potency. uni-muenchen.de

Modifying the N-Substituents: Replacing the N-methyl groups with other alkyl groups, hydrogen atoms (as in Allobarbital), or other functional groups to investigate their role in receptor binding or metabolism. annualreviews.org

Varying Allyl Group Positions: Synthesizing isomers where allyl groups are attached to nitrogen instead of, or in addition to, the C5 carbon.

The study by Yamamoto et al. (2005) synthesized and evaluated several such compounds, including N,5,5-triallyl-barbituric acid and N,N',5,5-tetraallyl-barbituric acid. Their results showed complex interactions, with some derivatives prolonging the effects of other barbiturates while others acted as antagonists. nih.gov This type of systematic derivatization is essential for mapping the SAR landscape and identifying key structural features for desired biological activities.

Table 2: Selected Allyl-Substituted Barbituric Acid Derivatives and SAR Insights

| Compound Name | Structural Modification from Allobarbital (5,5-diallyl-BA) | Summary of Research Finding | Citation |

|---|---|---|---|

| Allobarbital (5,5-diallylbarbituric acid) | Reference compound (no N-substituents) | Possesses hypnotic and anticonvulsant activity. | nih.gov |

| N,5,5-triallyl-barbituric acid | One allyl group added to one nitrogen | Exhibited some hypnotic and anticonvulsant activities and was potent in interacting with other barbiturates. | nih.gov |

| N,N',5,5-tetraallyl-barbituric acid | Allyl groups on both nitrogens (in addition to C5) | Prolonged sleep induced by some barbiturates but antagonized others. | nih.gov |

| N,N',5-triallyl-barbituric acid | One allyl group removed from C5, added to both nitrogens | Prolonged sleep induced by pentobarbital (B6593769) and thiopental (B1682321) only. | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1'-Carbonyldiimidazole (CDI) |

| 1,8-Diazabicycloundec-7-ene (DBU) |

| Allobarbital |

| Allyl bromide |

| Barbituric acid |

| Diethyl 2,2-diallylmalonate |

| Diethyl malonate |

| This compound |

| Malonic acid |

| N,N'-Dimethylurea |

| N,5,5-triallyl-barbituric acid |

| N,N',5,5-tetraallyl-barbituric acid |

| N,N',5-triallyl-barbituric acid |

| Pentobarbital |

| Propanephosphonic acid anhydride (T3P) |

| Sodium ethoxide |

| Thiopental |

Advanced Analytical Chemistry for Dimethylallobarbital Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Dimethylallobarbital, providing detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isomeric Differentiation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure and connectivity of atoms. utdallas.edu It is particularly adept at distinguishing between isomers, which are molecules that share the same chemical formula but have different structural arrangements. news-medical.netmagritek.com

In the context of this compound, ¹H and ¹³C NMR would be utilized to confirm the presence and connectivity of its various structural components. The chemical shifts, integration of signals, and multiplicity patterns in the ¹H NMR spectrum would correspond to the different types of protons in the molecule. For instance, the protons on the allyl groups would exhibit characteristic signals in the olefinic region of the spectrum, while the methyl protons would appear as distinct singlets.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.2 | ~28 |

| C-CH₃ | ~1.5 | ~25 |

| C-CH₂-CH=CH₂ | ~2.6 | ~40 |

| C-CH₂-CH=CH₂ | ~5.8 | ~132 |

| C-CH₂-CH=CH₂ | ~5.1 | ~118 |

| C=O | - | ~170 |

| C(allyl)(methyl) | - | ~55 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. europa.euthermofisher.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, which is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would provide an accurate mass measurement, typically with an error of less than 5 ppm, which can be used to confirm its elemental composition (C₁₂H₁₆N₂O₃). enovatia.comspectroscopyonline.com This high level of accuracy is invaluable in confirming the identity of the compound and ruling out other potential structures. spectroscopyonline.com

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information. europa.eu The fragmentation of this compound would likely involve the loss of the allyl and methyl groups, as well as cleavage of the barbiturate (B1230296) ring. Analysis of these fragment ions helps to confirm the connectivity of the different substituents.

Table 2: Key HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Monoisotopic Mass | 236.1161 u |

| Major Fragment Ions (Predicted) | [M-CH₃]⁺, [M-C₃H₅]⁺, [M-C₄H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. tanta.edu.egvscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. vscht.cz

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of strong absorption bands in the range of 1650-1750 cm⁻¹ would indicate the C=O (carbonyl) stretching vibrations of the amide groups within the barbiturate ring. utdallas.edulibretexts.org The N-H stretching vibrations, if present in any tautomeric form or impurity, would appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the alkyl and allyl groups would be observed just below 3000 cm⁻¹, while the C=C stretching of the allyl group would appear around 1640 cm⁻¹. vscht.czdocbrown.info The absence or presence of specific bands can quickly confirm the key functional moieties of this compound. utdallas.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Amide) | 1650-1750 | Stretch |

| C-H (Alkyl/Allyl) | 2850-3000 | Stretch |

| C=C (Allyl) | ~1640 | Stretch |

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and analyzing complex mixtures.

Gas Chromatography (GC) and its Coupled Techniques (e.g., GC-MS)

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. thermofisher.com When coupled with a mass spectrometer (GC-MS), it becomes a gold standard for the identification and quantification of individual components in a mixture. wikipedia.org

For the analysis of this compound, the sample would be vaporized and separated on a GC column. thermofisher.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. innovatechlabs.com Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. eag.com This combination allows for the confident identification of this compound and any related impurities, such as isomers or degradation products. nih.gov Derivatization techniques, such as methylation, may be employed to improve the chromatographic properties of the barbiturates. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Complex Samples

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are versatile techniques for separating components in a liquid sample. openaccessjournals.comhumanjournals.com These methods are particularly useful for analyzing complex samples and non-volatile compounds. openaccessjournals.commst.or.jp

In the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. mst.or.jp UHPLC, which utilizes smaller particle sizes in the column, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net By coupling HPLC or UHPLC with a detector such as a UV-Vis or mass spectrometer, it is possible to quantify the purity of this compound and analyze it in complex matrices. nih.gov

Table 4: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound | Considerations |

|---|---|---|---|

| GC-MS | Separation based on volatility and polarity, followed by mass analysis. thermofisher.comwikipedia.org | High sensitivity and specificity for identification of volatile impurities. wikipedia.org | Requires derivatization for polar barbiturates. nih.gov Thermal degradation is possible. wikipedia.org |

| HPLC/UHPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. openaccessjournals.commst.or.jp | Versatile for a wide range of polarities. mst.or.jp Non-destructive. High resolution and speed with UHPLC. researchgate.net | Mobile phase selection is critical for optimal separation. |

Specialized Bioanalytical Methodologies for Quantitative Research

The quantitative analysis of this compound and related barbiturates in biological specimens is critical for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.info Modern bioanalytical research relies heavily on hyphenated chromatographic techniques that offer high sensitivity and selectivity, which are essential for detecting and quantifying drug molecules in complex biological matrices. onlinepharmacytech.infolabmanager.com The validation of these bioanalytical methods is paramount to ensure the reliability and acceptability of the data for regulatory decisions. labmanager.comeuropa.eueuropa.eu

The gold-standard methodologies for the quantitative determination of barbiturates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). aruplab.comwikipedia.orgwikipedia.org LC-MS/MS is particularly favored for its high throughput, sensitivity, and specificity in analyzing a wide range of small molecules directly from biological fluids. nebiolab.com It combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of mass spectrometry. wikipedia.orgresearchgate.net GC-MS is also a robust and highly specific technique, often considered a "gold standard" for forensic substance identification, and is well-suited for volatile or derivatized non-volatile compounds like barbiturates. wikipedia.orgnih.gov One study specifically identified a characteristic ion at a mass-to-charge ratio (m/z) of 138 for the detection of this compound using a GC-MS method, highlighting the technique's utility for this specific compound. psu.edu

These advanced methods are essential for establishing key pharmacokinetic parameters and ensuring the data's integrity for both preclinical and clinical research phases. onlinepharmacytech.infokobia.kr The choice between LC-MS/MS and GC-MS often depends on the specific analyte properties, the required sensitivity, and the laboratory's established protocols. nih.gov

Advanced Sample Preparation and Extraction Protocols in Biological Matrices

The accurate quantification of this compound in biological matrices such as blood, plasma, or urine necessitates meticulous sample preparation to remove endogenous interferences like proteins, salts, and phospholipids. nyc.govnorlab.com The primary goal of these protocols is to isolate the target analyte from the complex matrix, concentrate it, and present it in a solvent compatible with the analytical instrument. phoenix.gov

Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for cleaning up and concentrating barbiturates from biological samples. nih.govnyc.govwindows.net This method involves passing the pre-treated sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are then washed away, and the purified analyte is eluted with a small volume of an appropriate solvent. nyc.gov Various SPE sorbents are used, including bonded silica (B1680970) gels and polymeric phases like Strata-X-Drug N, which is designed for neutral drugs and simplifies the process by eliminating the need for conditioning and equilibration steps. nih.govwindows.net

Supported Liquid Extraction (SLE) is another advanced technique that serves as an efficient alternative to traditional liquid-liquid extraction (LLE). norlab.com SLE utilizes a high-purity diatomaceous earth material to act as a stationary support for the aqueous sample. An immiscible organic solvent is then passed through the material, allowing for the extraction of the analytes without the risk of emulsion formation, which is a common issue in LLE. norlab.com This results in high analyte recoveries and clean extracts suitable for sensitive GC-MS or LC-MS/MS analysis. norlab.com

Other techniques such as protein precipitation are also used, though they may be less clean than SPE or SLE. nyc.gov The choice of extraction protocol depends on the specific biological matrix, the physicochemical properties of this compound, and the desired level of cleanliness and recovery.

Table 1: Comparison of Extraction Protocols for Barbiturates in Biological Matrices

| Extraction Technique | Matrix | Key Protocol Steps | Recovery Rate | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Urine | Sample applied to bonded silica gel column, wash, then elution. | > 90% | nih.gov |

| Supported Liquid Extraction (SLE) | Whole Blood | Sample pre-treatment with 1% ammonium (B1175870) hydroxide, extraction with dichloromethane (B109758) (DCM). | Not specified, but good recoveries reported. | norlab.com |

| Solid-Phase Extraction (SPE) | Blood, Urine, Tissue | Sample loaded onto column, washed to remove interferences, eluted with organic solvent. | Not specified. | nyc.gov |

| Solid-Phase Microextraction (SPME) | Urine | Extraction with Carbowax-divinylbenzene (DVB) fiber, thermal desorption into GC-MS. | 93-104% (for Pentobarbital) | nih.gov |

| Solvent Extraction | Fixed Liver Tissue | Homogenized tissue extracted with solvent. | 90.2% (for Phenobarbital and Butalbital) | psu.edu |

Application of Chemical Fingerprinting and Metabolomics in this compound Research

Chemical Fingerprinting

Chemical fingerprinting is an analytical approach used to create a characteristic profile, or "fingerprint," of a chemical sample. researchgate.net In the context of this compound research, this would typically involve generating a high-resolution chromatogram using techniques like HPLC or GC. researchgate.net This fingerprint, which consists of a pattern of peaks representing the compound and any related impurities or manufacturing byproducts, can serve several purposes. It can be used for quality control to ensure batch-to-batch consistency of a synthesized compound or to differentiate between samples from different origins in forensic investigations. measurlabs.com The analysis of these fingerprints often employs chemometric methods, such as Principal Component Analysis (PCA), to statistically compare the profiles and identify patterns or groupings among samples. researchgate.net While specific studies on the chemical fingerprinting of this compound are not prominent, the methodology provides a powerful framework for authentication and source tracking. mhmedical.com

Metabolomics

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. psu.edunih.gov In toxicological research, metabolomics is a powerful tool for investigating the biochemical effects of a drug and for discovering biomarkers related to exposure or toxicity. mdpi.comnih.gov By using untargeted analytical platforms, primarily GC-MS or LC-MS, researchers can capture a global snapshot of the metabolome and identify significant changes that occur following exposure to a compound like this compound. nih.govmdpi.com

The application of metabolomics in this compound research could reveal its specific impact on various metabolic pathways. For example, studies on other central nervous system depressants have shown profound alterations in neurotransmitter levels, energy metabolism, and amino acid metabolism. researchgate.net A metabolomics-based strategy could identify a unique "metabolic signature" associated with this compound exposure. This signature could help elucidate its mechanisms of action and toxicity, and lead to the identification of specific biomarkers for monitoring overdose, chronic use, or organ-specific toxicity, such as hepatotoxicity. mdpi.comnih.govnih.gov

Molecular Mechanisms and Receptor Ligand Interaction Dynamics of Dimethylallobarbital

Mechanistic Investigations of Central Nervous System Interactions

The principal mechanism of action for barbiturates involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govdrugbank.com GABA is the main inhibitory neurotransmitter in the CNS. wikipedia.org Its binding to the GABA-A receptor, a ligand-gated ion channel, causes the channel to open and allow the influx of chloride ions (Cl⁻). umich.edunih.gov This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. wikipedia.org

Receptor Binding Assays for Ligand Affinity and Selectivity Characterization

Receptor binding assays are fundamental tools for characterizing the interaction between a ligand like Dimethylallobarbital and its target receptor. sygnaturediscovery.com These assays provide quantitative data on binding affinity, receptor density, and the kinetics of the interaction.

Radioligand Binding Methodologies for Direct Receptor Probing

Radioligand binding assays are a highly sensitive and widely used method for studying drug-receptor interactions. sygnaturediscovery.commims.com These assays utilize a ligand that has been labeled with a radioactive isotope (radioligand). The technique can be used to determine the affinity of the radioligand for a receptor (Kd) and the concentration of receptors in a tissue (Bmax) through saturation experiments. mims.com

In the context of barbiturates, radioligand binding studies have been crucial in elucidating their modulatory role at the GABA-A receptor. acnp.org Assays using radiolabeled GABA or benzodiazepines have shown that barbiturates allosterically increase the binding of these ligands to the receptor complex. acnp.orgnih.gov Furthermore, radiolabeled barbiturate (B1230296) analogs have been developed to directly study their binding sites. nih.gov Competition binding assays, where an unlabeled drug competes with a radioligand for the binding site, are used to determine the affinity (Ki) of the unlabeled compound. mims.com

Fluorescence-Based Ligand Binding Techniques for Kinetic and Equilibrium Studies

Fluorescence-based assays offer a non-radioactive alternative for studying ligand-binding interactions. drugbank.combmglabtech.com Fluorescence Polarization (FP) is a particularly robust technique for this purpose. sygnaturediscovery.com FP measures the change in the rotational speed of a small, fluorescently labeled molecule (a tracer) upon binding to a larger protein. sygnaturediscovery.com When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the larger receptor, its rotation slows, and the polarization of the emitted light increases.

This method is well-suited for high-throughput screening in a competitive format. sygnaturediscovery.com In such an assay, a test compound (e.g., a barbiturate) competes with the fluorescent tracer for the binding site on the target receptor. The ability of the test compound to displace the tracer results in a decrease in fluorescence polarization, which can be used to quantify the compound's binding affinity. acs.org Assays of this type have been developed for screening barbiturates, involving the synthesis of specific fluorescent tracers and corresponding antibodies. acs.orgfda.gov

Competitive Binding Studies and Determination of Inhibition Constants

Competitive binding assays are a cornerstone of pharmacology for determining the binding affinity of an unlabeled compound. In this format, increasing concentrations of an unlabeled inhibitor (e.g., this compound) are used to displace the binding of a fixed concentration of a labeled ligand (either a radioligand or a fluorescent tracer) from the receptor. nanotempertech.com

The result of this experiment is typically plotted as a dose-response curve, from which the IC50 value is determined. The IC50 is the concentration of the inhibitor required to displace 50% of the specific binding of the labeled ligand. sci-hub.se However, the IC50 value is dependent on the concentration of the labeled ligand used in the assay. pharmacologycanada.org To determine an absolute measure of affinity, the inhibition constant (Ki), the Cheng-Prusoff equation is applied. sci-hub.sepharmacologycanada.org

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/ Kd) Where:

Ki is the inhibition constant, representing the affinity of the inhibitor for the receptor. pharmacologycanada.org

IC50 is the half-maximal inhibitory concentration of the inhibitor. pharmacologycanada.org

[L] is the concentration of the labeled ligand. pharmacologycanada.org

Kd is the equilibrium dissociation constant of the labeled ligand. sci-hub.se

The Ki value is an intrinsic property of the inhibitor and is independent of the assay conditions, allowing for direct comparison of the potency of different compounds. pharmacologycanada.org

Table 1: Illustrative Inhibition Constants (Ki) for Various Barbiturates at the GABA-A Receptor

| Compound | Illustrative Ki (μM) | Receptor/Assay Context |

|---|---|---|

| Pentobarbital (B6593769) | 38 | Displacement of [14C]amobarbital from nAChR researchgate.net |

| Phenobarbital | >100 | General GABA-A receptor modulation |

| Amobarbital | 4 | Displacement of [14C]amobarbital from nAChR researchgate.net |

| This compound | N/A | Data not available |

Elucidation of Allosteric Modulation and Cooperative Binding Phenomena

Allosteric modulation is the core mechanism by which barbiturates exert their effects. wikipedia.orgnih.gov They bind to an allosteric site on the GABA-A receptor, inducing a conformational change that enhances the receptor's response to the endogenous ligand, GABA. nih.govacs.org This is a form of positive cooperativity, where the binding of the allosteric modulator (the barbiturate) increases the functional effect of the primary agonist (GABA). acnp.org

Specifically, barbiturates increase the mean open time of the GABA-activated chloride channel without altering its conductance or opening frequency (unlike benzodiazepines, which increase the frequency of opening). umich.edunih.govacnp.org This distinct mechanism underlies the specific pharmacological profile of barbiturates.

Studies have also investigated the cooperative interactions between barbiturates and other allosteric modulators. For instance, combinations of barbiturates and benzodiazepines can produce a synergistic enhancement of GABA binding to the receptor. nih.gov This suggests a positively cooperative interaction between the two distinct allosteric sites. However, this binding synergy does not always translate into a synergistic enhancement of chloride ion flux, indicating a more complex relationship between ligand binding and ultimate channel function. nih.gov

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) of this compound Analogs

The biological activity of barbiturates is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies have identified key structural features that govern their potency and duration of action. nih.govyoutube.com

One of the most critical features is the substitution at the C5 position of the barbituric acid ring. cutm.ac.in

Disubstitution is Essential: The parent barbituric acid, which has two hydrogens at C5, is inactive. Disubstitution at this position is required for CNS activity. cutm.ac.in

Lipophilicity and Duration of Action: The nature of the two substituents at C5 determines the lipophilicity of the molecule. Increased lipophilicity generally leads to a faster onset of action, shorter duration, and increased metabolic breakdown. The total number of carbon atoms in the C5 side chains is typically between 6 and 10 for optimal hypnotic activity. youtube.comcutm.ac.in

Branching and Unsaturation: Branched, unsaturated (e.g., allyl groups, as in allobarbital), or alicyclic groups at C5 tend to increase potency compared to saturated, straight-chain alkyl groups with the same number of carbons. youtube.comscribd.com

Other Modifications: Replacing the oxygen at the C2 position with a sulfur atom (to form a thiobarbiturate) increases lipophilicity, resulting in a more rapid onset and shorter duration of action. Methylation on one of the nitrogen atoms (as in this compound) can also influence activity. youtube.comcutm.ac.in

Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to correlate physicochemical properties of compounds with their biological activities. nih.govlew.ro For barbiturates, QSAR models have been developed to predict anticonvulsant and anesthetic activities based on molecular descriptors like lipophilicity (LogP), polarizability, and various electronic and geometric parameters. nih.govbas.bgechemcom.com These models help in the rational design of new derivatives with improved therapeutic profiles. nih.gov

Table 2: Summary of Key Structure-Activity Relationships (SAR) for Barbiturates

| Structural Feature/Modification | Effect on Activity/Properties | Reference |

|---|---|---|

| Substitution at C5 | Disubstitution is necessary for hypnotic activity. | cutm.ac.in |

| Total carbons at C5 (6-10) | Optimal for hypnotic activity. | cutm.ac.in |

| Branching/unsaturation at C5 | Increases potency and shortens duration of action. | youtube.comscribd.com |

| Aromatic/alicyclic ring at C5 | Increases potency compared to aliphatic groups. | scribd.com |

| Polar groups (-OH, -COOH) on C5 substituent | Decreases lipid solubility and potency. | youtube.com |

| Sulfur at C2 (Thiobarbiturate) | Increases lipid solubility, leading to faster onset and shorter duration. | youtube.com |

| Methylation of ring nitrogen(s) | Increases onset and reduces duration of action. | cutm.ac.in |

Development of Predictive Models for Biological Activity

Predictive models are fundamental in forecasting the biological activity of compounds like this compound, guiding the synthesis and testing of new derivatives. creative-biostructure.commdpi.com The primary goal of Quantitative Structure-Activity Relationship (QSAR) methodology is to develop robust models that can predict the activity of new or untested compounds based on their computed structural information. researchgate.net

Research into barbiturates has led to the creation of various QSAR models to predict not only biological activities such as anesthetic and anticonvulsant effects but also essential physicochemical properties. researchgate.net These models establish a mathematical correlation between a drug's physicochemical characteristics and its biological action. mdpi.com For instance, studies have successfully developed models to predict properties like polarizability, molar refractivity, and the octanol/water partition coefficient (LogP), which are critical for a molecule's ability to penetrate biological membranes and interact with receptors. scielo.org.mx

The development process often involves building models for a series of related compounds and then validating them to ensure their predictive power. imist.ma Methodologies range from multiple linear regression (MLR) and partial least squares (PLS) to more advanced machine learning algorithms like support vector machines (SVM), random forests, and k-Nearest Neighbors (kNN). researchgate.netuci.edupeercommunityjournal.org These models are built using curated datasets of molecules with known activities. uci.edu For example, a QSAR model for anesthetic activity in barbiturates was developed using a small dataset and validated using techniques like "exhaustive" double cross-validation to ensure robustness. researchgate.net The ultimate aim is to create models with high predictive accuracy, which can then be used to screen virtual libraries of compounds, saving significant time and resources in the drug development pipeline. creative-biostructure.comimist.ma

Activity Landscape Analysis for Understanding SAR Continuity and Discontinuity

Activity landscape analysis is a powerful computational tool used to visualize and interpret the structure-activity relationships (SAR) within a set of compounds. mdpi.com This approach combines chemical similarity and biological potency information to create a topological map, which helps in understanding the SAR characteristics of a compound series, such as derivatives of this compound. mdpi.comnih.gov

A key concept in activity landscape modeling is the identification of SAR continuity and discontinuity. biorxiv.org

Continuous SAR: This occurs when gradual structural modifications to a molecule result in correspondingly gradual changes in its biological activity.

Discontinuous SAR: This is observed when a minor change in a molecule's structure leads to a significant and disproportionate change in potency. mdpi.com

The most prominent feature of SAR discontinuity is the "activity cliff." redalyc.org An activity cliff is defined as a pair of structurally analogous compounds that exhibit a large difference in their biological activity. mdpi.com Identifying these cliffs is crucial as they provide key insights into specific structural features that are critical for a molecule's interaction with its biological target. redalyc.org While activity cliffs can present challenges for predictive QSAR models, which often assume a continuous SAR, they are invaluable for lead optimization efforts because they highlight sensitive "hot spots" in the molecular structure where small modifications can dramatically improve potency. redalyc.org

For classes of compounds like barbiturates, activity landscape analysis can reveal a heterogeneous SAR, helping to guide the design of new analogues with improved activity. biorxiv.orgrsc.org By mapping the activity landscape, researchers can identify regions of both smooth and rugged SAR, providing a more comprehensive understanding to guide drug design. biorxiv.org

Molecular Descriptor Generation and Feature Selection for QSAR Models

The foundation of any QSAR model is the set of molecular descriptors used. nih.gov These are numerical values that encode different aspects of a molecule's physicochemical and structural properties. researchgate.netconicet.gov.ar For barbiturates like this compound, a wide array of descriptors are calculated to build predictive models. These descriptors are often classified based on their dimensionality (1D, 2D, 3D). conicet.gov.ar

Descriptor Generation:

1D and 2D Descriptors: These include basic properties like molecular weight and counts of specific atoms, as well as topological indices which describe the connectivity of the molecule. conicet.gov.ar Examples used in barbiturate studies include Wiener, Randic, and Balaban indices, which are calculated from the 2D graph of the molecule. mdpi.com

3D Descriptors: These descriptors relate to the three-dimensional conformation of the molecule and include steric and electronic properties. conicet.gov.ar Steric descriptors, such as molar refractivity (MR), describe the size and shape of the molecule, while electronic descriptors, like HOMO/LUMO energies and dipole moment, describe the electron distribution. conicet.gov.arbiolscigroup.us Quantum chemical calculations are often employed to derive these electronic descriptors. conicet.gov.arbiolscigroup.us

Feature Selection: Once a large number of descriptors are generated, a critical step is to select the most relevant subset to build a robust and interpretable QSAR model. Including irrelevant or redundant descriptors can lead to overfitting and poor predictive performance. Various statistical and computational methods are used for this feature selection process:

Multiple Linear Regression (MLR) with Stepwise Selection: Methods like backward elimination are used to systematically remove less significant descriptors from the model. mdpi.com

Genetic Algorithms: These are optimization techniques inspired by natural selection that can efficiently search for the best combination of descriptors.

Machine Learning Approaches: Algorithms such as Random Forest can inherently provide a measure of variable importance, which can be used for feature selection. peercommunityjournal.orgresearchgate.net

For example, in various QSAR studies on barbiturates, specific sets of descriptors were identified as being most predictive for properties like anesthetic activity or biodegradability. researchgate.netuci.edu The careful generation and selection of these molecular descriptors are paramount to developing reliable QSAR models that can accurately predict the biological activity of this compound and its analogues.

Computational Chemistry and Molecular Modeling Approaches for Dimethylallobarbital

Molecular Docking Simulations for Ligand-Target Interactionsmdpi.comnih.govmdpi.commdpi.comlibretexts.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org This method is crucial for understanding the binding mode of Dimethylallobarbital within the GABA-A receptor.

Accurate molecular docking studies begin with the meticulous preparation of both the protein receptor and the ligand.

Protein Receptor Preparation: The three-dimensional structure of the target protein is the starting point. For this compound, the GABA-A receptor is the target. Crystal structures of the human GABA-A receptor, such as the one with PDB ID: 4COF, are often retrieved from the Protein Data Bank (PDB). nih.govdergipark.org.tr The preparation process typically involves several key steps:

Removal of Unnecessary Molecules: Water molecules, co-crystallized ligands, and any heteroatoms not part of the primary protein structure are generally removed. chronobiologyinmedicine.orgdergipark.org.tr

Addition of Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they must be computationally added. chronobiologyinmedicine.orgjapsonline.com

Assigning Charges and Bond Orders: Partial charges and bond orders are assigned to the protein atoms to ensure correct electrostatic and van der Waals interactions during docking. nih.gov

Structural Refinement: The protein structure may be minimized to relieve any steric clashes and to optimize the hydrogen-bonding network. nih.gov Software like UCSF Chimera and the PrepWiz module of Schrödinger Suite are commonly used for these preparations. chronobiologyinmedicine.orgnih.govdergipark.org.tr

Ligand Structure Preparation: The three-dimensional structure of this compound must also be prepared. This typically involves:

Generating a 3D Conformation: If only a 2D structure is available, a 3D conformation is generated using computational chemistry software.

Energy Minimization: The ligand's geometry is optimized to its lowest energy state, often using force fields like MMFF94. chronobiologyinmedicine.org

Assigning Charges: Partial charges are assigned to the ligand atoms.

Defining Tautomeric and Protonation States: The most likely tautomeric and protonation states of the ligand at physiological pH are determined. Tools like LigPrep in the Schrödinger Suite or Open Babel within PyRx are often utilized for these tasks. chronobiologyinmedicine.orgdergipark.org.tr

Once docking is complete, the resulting binding poses of this compound within the GABA-A receptor are analyzed to understand the key intermolecular interactions driving the binding. These interactions are fundamental to the stability of the ligand-receptor complex.

Key Intermolecular Interactions:

Hydrogen Bonds: These are crucial for the specificity and affinity of binding. edx.org They form between a hydrogen bond donor (like an N-H or O-H group) and a hydrogen bond acceptor (like a nitrogen or oxygen lone pair). edx.org In the context of this compound, the carbonyl groups and N-H groups of the barbiturate (B1230296) ring are potential sites for hydrogen bonding with amino acid residues in the GABA-A receptor's binding pocket. The strength of these bonds can contribute significantly to the binding energy, ranging from 1.5 to 4.0 kcal/mol depending on the nature of the donor and acceptor. edx.org

Hydrophobic Interactions: These interactions occur between the nonpolar regions of the ligand and the receptor. plos.org The alkyl groups of this compound can form favorable hydrophobic contacts with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket. The hydrophobic effect is a major driving force for binding, contributing approximately 0.03 kcal/mol per square angstrom of buried nonpolar surface area. edx.org

π-π Interactions: The aromatic rings of certain amino acid residues (e.g., phenylalanine, tyrosine) can interact with the barbiturate ring of this compound if it possesses aromatic character or is in proximity to such residues. nih.gov

The analysis of these interactions helps to build a detailed picture of how this compound recognizes and binds to the GABA-A receptor.

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand for its target. portlandpress.com This predicted affinity, often expressed as a docking score in units of kcal/mol, provides a quantitative measure of the binding strength. Lower (more negative) scores generally indicate a more favorable binding interaction. chronobiologyinmedicine.org

Binding Affinity Prediction: The scoring functions used in programs like AutoDock Vina and Molegro Virtual Docker consider various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. chronobiologyinmedicine.orgnih.gov However, it's important to note that these scores are approximations and can be influenced by factors like desolvation effects and entropic changes, which are not always perfectly modeled. acs.org

Ligand Efficiency Metrics: To provide a more normalized assessment of binding, ligand efficiency (LE) metrics are often calculated. LE relates the binding affinity to the size of the molecule, typically the number of heavy (non-hydrogen) atoms (HAC). researchgate.net

Ligand Efficiency (LE): LE = -ΔG / HAC

Where ΔG is the binding free energy (approximated by the docking score) and HAC is the heavy atom count.

LE is a useful metric for comparing the binding efficiency of different-sized molecules and for prioritizing compounds during lead optimization. A higher LE value is generally desirable, with a common threshold for promising compounds being greater than 0.3. researchgate.net

| Metric | Description | Significance for this compound |

| Binding Affinity (kcal/mol) | Predicted free energy of binding. More negative values indicate stronger binding. | Quantifies the strength of the interaction between this compound and the GABA-A receptor. |

| Ligand Efficiency (LE) | Binding affinity normalized by the number of heavy atoms. | Provides a size-independent measure of binding potency, allowing for a more direct comparison with other potential modulators of the GABA-A receptor. |

These computational predictions provide valuable, albeit theoretical, insights into the binding characteristics of this compound.

Analysis of Predicted Binding Poses and Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts)

Molecular Dynamics (MD) Simulations for Dynamic Behaviormdpi.commdpi.complos.org

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. portlandpress.com This allows for a more comprehensive understanding of the stability of the this compound-GABA-A receptor complex and the influence of the surrounding environment.

MD simulations can assess the stability of the predicted binding pose of this compound within the GABA-A receptor. By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains in its initial binding pose or if it undergoes significant conformational changes or even dissociates from the binding site. nih.gov

Key analyses in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and is structurally stable. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the flexibility of individual amino acid residues in the protein. Residues in the binding pocket that interact with this compound may show reduced fluctuations upon ligand binding, indicating a stabilizing effect.

Conformational Changes: MD simulations can reveal subtle or significant conformational changes in both the ligand and the receptor upon binding. nih.govresearchgate.netutoronto.ca These dynamic adjustments can be crucial for the biological function of the receptor.

The binding of a ligand to a protein is not just a two-body interaction; it is profoundly influenced by the surrounding solvent, typically water. lehman.educolumbia.edu

Entropic Contributions: Binding is governed by the change in Gibbs free energy (ΔG), which has both enthalpic (ΔH) and entropic (ΔS) components (ΔG = ΔH - TΔS). edx.org

Enthalpy (ΔH): Primarily relates to the formation of favorable interactions like hydrogen bonds and van der Waals contacts. edx.org

Entropy (ΔS): Relates to the change in disorder of the system. The binding of a ligand to a protein typically leads to a decrease in the conformational entropy of both the ligand and the protein, which is unfavorable for binding. nih.gov However, the release of ordered water molecules from the binding site into the bulk solvent can lead to a large increase in solvent entropy, which is a major favorable driving force for binding, especially for hydrophobic interactions. edx.orgnih.gov

Advanced computational methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, can be applied to MD simulation trajectories to calculate the different contributions to the binding free energy, providing a more detailed understanding of the thermodynamic forces driving the interaction of this compound with the GABA-A receptor. mdpi.com

Metabolic Transformations and Theoretical Pharmacokinetics of Dimethylallobarbital in Research Models

Theoretical and Predictive Pharmacokinetic Modeling

Predictive Models for Hepatic Clearance and Bioavailability in Preclinical Research

In preclinical drug development, predicting the hepatic clearance and oral bioavailability of a compound is essential for forecasting its pharmacokinetic profile in humans. escholarship.orgcn-bio.com For barbiturates like Dimethylallobarbital, a variety of in vitro and in vivo models are employed to generate data that feeds into mathematical and physiological models. These predictive tools help researchers understand how a drug will be absorbed, metabolized, and eliminated, thereby guiding compound selection and development. escholarship.orgmeliordiscovery.com

The primary goal of these models is to translate experimental data from laboratory settings into meaningful predictions of a drug's behavior in a whole organism, a process known as in vitro to in vivo extrapolation (IVIVE). escholarship.orgnih.gov The accuracy of these predictions relies on the quality of the input data and the assumptions of the model used. hubspotusercontent-eu1.netresearchgate.net

Predictive Models for Hepatic Clearance

Hepatic clearance (CLh) is a measure of the volume of blood cleared of a drug by the liver per unit of time. It is a critical parameter that, along with the volume of distribution, determines the drug's half-life. meliordiscovery.com Predicting hepatic clearance for barbiturates often involves determining the intrinsic clearance (CLint), which represents the liver's inherent ability to metabolize a drug without limitations from blood flow or protein binding. escholarship.org

In vitro systems are the foundation for generating this data. These include:

Liver Microsomes: Subcellular fractions containing key drug-metabolizing enzymes (e.g., Cytochrome P450s). Studies with rabbit liver microsomes have shown a direct relationship between the lipophilicity of barbiturates and their metabolic rate. jst.go.jp

Hepatocytes: Isolated liver cells that provide a more complete picture of metabolic processes, including both Phase I and Phase II metabolism and transporter activity. researchgate.netresearchgate.net Advanced models like 3D spheroids or co-cultures are being developed to maintain hepatocyte functionality for longer periods, improving the prediction for low-clearance compounds. researchgate.netfrontiersin.org

The data from these systems are then integrated into physiological models of hepatic clearance. The most common models are:

The Well-Stirred Model (WSM): This is the simplest model, assuming the liver is a single, well-mixed compartment where the unbound drug concentration in the emergent blood is the same as the unbound concentration within the liver. escholarship.orgnih.govnih.gov It is widely used for its simplicity but has been noted to sometimes underpredict clearance. researchgate.netnih.gov

The Parallel-Tube Model: This model views the liver as a series of parallel tubes, with drug metabolism occurring as the blood flows through them. escholarship.orgnih.gov

For barbiturates, research has demonstrated that lipophilicity, often measured as the chloroform-water partition coefficient, is a key determinant of pharmacokinetic parameters. A study using seven barbiturates in rabbits found good log-log linear relationships between lipophilicity and kinetic parameters like intrinsic hepatic clearance. nih.gov This allows for the prediction of clearance for new barbiturates based on their physicochemical properties. Both the well-stirred and parallel-tube models have been shown to predict the available fraction of barbiturates following hepatic first-pass metabolism effectively, with minimal difference between the two models' predictions. nih.gov

Interactive Table 1: Relationship Between Lipophilicity and Hepatic Clearance of Barbiturates in Rabbits

This table illustrates the correlation between the partition coefficient (a measure of lipophilicity) and various pharmacokinetic parameters for a series of barbiturates, which is a principle applicable to this compound.

| Compound | Partition Coefficient (log P) | Unbound Fraction in Plasma (fu) | Intrinsic Clearance of Unbound Drug (CLh,uint) (ml/min/kg) | Hepatic Clearance (CLh) (ml/min/kg) |

| Hexobarbital | 2.29 | 0.540 | 344.4 | 22.1 |

| Pentobarbital (B6593769) | 1.57 | 0.615 | 114.8 | 17.6 |

| Cyclobarbital | 1.34 | 0.770 | 66.5 | 15.3 |

| Amobarbital | 1.25 | 0.620 | 54.7 | 12.9 |

| Allobarbital | 0.40 | 0.880 | 11.5 | 7.9 |

| Phenobarbital | 0.57 | 0.600 | 2.7 | 1.6 |

| Barbital | -0.65 | 0.985 | 0.1 | 0.1 |

Data derived from studies on barbiturate (B1230296) pharmacokinetics in rabbit models. nih.govauckland.ac.nz

Predictive Models for Bioavailability

Oral bioavailability (F) is the fraction of an administered oral dose that reaches systemic circulation unchanged. nih.gov It is determined by the extent of absorption from the gastrointestinal tract and the degree of first-pass metabolism in the gut wall and liver. nih.govauckland.ac.nz Predictive models for bioavailability therefore need to account for both permeability and metabolism.

In Vitro Permeability Models: Cell-based assays like the Caco-2 model, which uses a monolayer of human colon adenocarcinoma cells, are widely used to predict a drug's intestinal permeability. unl.ptnih.govmdpi.com These models can help classify compounds based on their likely absorption characteristics.

Allometric Scaling: This is a mathematical technique used to predict human pharmacokinetic parameters from data obtained in multiple animal species. dndi.org By relating parameters like clearance or volume of distribution to the body weight of different species, an estimate for humans can be extrapolated. dndi.orgnih.gov

Interactive Table 2: Predicted vs. Observed Bioavailability of Barbiturates in the Rabbit Model

This table compares the bioavailability of barbiturates as predicted by the well-stirred and parallel-tube models versus the experimentally observed values in rabbits, highlighting the predictive power of these models.

| Compound | Observed Bioavailability (F) | Predicted F (Well-Stirred Model) | Predicted F (Parallel-Tube Model) |

| Hexobarbital | 0.28 | 0.27 | 0.21 |

| Pentobarbital | 0.42 | 0.39 | 0.33 |

| Cyclobarbital | 0.45 | 0.48 | 0.42 |

| Amobarbital | 0.52 | 0.52 | 0.46 |

| Allobarbital | 0.72 | 0.74 | 0.70 |

| Phenobarbital | 0.92 | 0.94 | 0.93 |

| Barbital | 1.00 | 1.00 | 1.00 |

Data derived from studies on barbiturate pharmacokinetics in rabbit models. nih.gov

Dimethylallobarbital As a Chemical Probe for Biological Discovery

Principles for the Rational Design of Barbiturate-Derived Chemical Probes

The rational design of a chemical probe derived from a barbiturate (B1230296) scaffold, such as Dimethylallobarbital, is a meticulous process guided by several core principles aimed at ensuring potency, selectivity, and fitness for purpose. The ultimate goal is to create a tool that can reliably interrogate a biological system with minimal confounding effects. nih.gov

A primary consideration is the probe's affinity and selectivity for its intended biological target. For barbiturates, a principal target is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission. nih.govmdpi.com A successful probe must bind to its target at low concentrations and exhibit significantly less affinity for other related or unrelated proteins to ensure that the observed biological effects can be confidently attributed to the modulation of the intended target. mdpi.com

The design process often involves iterative synthetic chemistry to modify the core structure. For barbiturates, this includes alterations at the C5 position of the pyrimidine (B1678525) ring, which is known to influence pharmacological activity. The rational design process is heavily informed by structural biology and molecular modeling, which can predict how analogs will interact with the binding site. nih.govelifesciences.org For instance, understanding the molecular interactions within the transmembrane domains of the GABA-A receptor, where barbiturates bind, allows for the design of analogs with enhanced or specific binding properties. nih.gov

Another critical element is the inclusion of a "negative control"—a structurally similar analog that is inactive against the target. This control is essential for distinguishing on-target effects from non-specific or off-target activities of the chemical probe.

Table 1: Key Principles for Chemical Probe Design

| Principle | Description | Relevance to Barbiturate Probes |

|---|---|---|

| Potency | The probe should modulate its target at low (sub-micromolar) concentrations in cellular assays. | Ensures that observed effects are not due to high-dose, non-specific interactions. Modifications to the barbiturate scaffold can tune potency. |

| Selectivity | The probe should have a well-defined target and exhibit significantly higher potency for it over other related proteins. | Crucial for attributing a cellular phenotype to a specific target, like a particular GABA-A receptor subtype. frontiersin.org |

| Mechanism of Action | The mode of interaction (e.g., agonist, antagonist, allosteric modulator) with the target should be well-characterized. | Barbiturates typically act as positive allosteric modulators of GABA-A receptors, enhancing channel opening. mdpi.comwikipedia.org |

| Cellular Activity | The probe must be able to cross the cell membrane to reach its intracellular or transmembrane target. | The physicochemical properties of the barbiturate analog must be optimized for cell permeability. |

| Negative Control | A structurally related but biologically inactive analog should be available. | Helps to confirm that the observed phenotype is a direct result of target engagement. |

Application of this compound Analogs in Target Validation and Functional Elucidation in Research

While specific examples detailing the use of this compound analogs as chemical probes are not prominent in the literature, the broader class of barbiturates serves as a clear model for their application. Barbiturate-based probes are primarily used to validate and explore the function of ligand-gated ion channels, most notably GABA-A and nicotinic acetylcholine (B1216132) (nAChR) receptors. nih.govconicet.gov.ar

Target validation is the process of demonstrating that modulating a specific protein or pathway can produce a desired therapeutic effect. Chemical probes are instrumental in this process. By using a selective barbiturate analog to modulate a GABA-A receptor subtype, researchers can link that specific receptor to a physiological or pathological process, such as seizure propagation or anxiety. frontiersin.org For example, a probe that selectively enhances the activity of α2-containing GABA-A receptors could be used to validate this subtype as a target for developing new anxiolytic drugs with fewer sedative side effects. frontiersin.org

Functional elucidation involves using a probe to understand the role of a protein in a biological system. A barbiturate probe can be applied to neuronal cultures or brain slices to study the downstream consequences of enhanced GABAergic inhibition on neural circuit activity, synaptic plasticity, or gene expression. These studies provide a deeper understanding of the complex roles these receptors play in brain function. frontiersin.org

Barbiturate probes exert their effects primarily by acting as positive allosteric modulators of GABA-A receptors. mdpi.com They bind to a site on the receptor distinct from the GABA binding site, and this interaction increases the duration for which the chloride ion channel remains open in response to GABA. wikipedia.org This potentiation of the inhibitory signal allows for fine-tuned control over neuronal excitability.

The development of a library of barbiturate analogs with varying potencies and selectivities enables a systematic investigation of protein function. For instance, comparing the effects of a highly potent probe with a weaker one can help establish a clear relationship between the degree of target engagement and the resulting biological outcome.

Furthermore, barbiturate analogs have been used to probe the structure and function of other receptors, such as the nAChR, where they act as noncompetitive antagonists. conicet.gov.ar Studies using a series of barbiturate analogs on the Torpedo californica nAChR helped characterize the distinct binding sites and stereoselective interactions within the receptor's ion channel, demonstrating how these probes can unravel the molecular mechanics of protein function. conicet.gov.ar

The utility of chemical probes extends beyond the direct modulation of a single protein to the investigation of entire cellular pathways and networks. By selectively perturbing one node in a network—such as a specific GABA-A receptor subtype—a barbiturate probe allows researchers to trace the ripple effects throughout interconnected signaling cascades.

For example, enhancing inhibitory neurotransmission with a barbiturate probe in a specific brain region can be used to study its impact on broader neural circuits involved in learning and memory or sleep regulation. The acute and reversible nature of a chemical probe is a significant advantage here, allowing for precise temporal control over the pathway perturbation. This is a key distinction from genetic knockout models, where the system is permanently altered, often leading to compensatory changes that can obscure the primary function of the target.

By using barbiturate probes, scientists can investigate how sustained inhibition affects downstream processes like calcium signaling, kinase activity, and transcriptional regulation, thereby building a more complete picture of the cellular response to changes in GABAergic tone. frontiersin.org

Modulating Specific Protein Functions with Barbiturate Probes

Advanced Chemical Probe Development (e.g., Photoaffinity Probes, Affinity Tags)

To overcome the limitations of reversible binding and to definitively identify the binding partners of a small molecule, more advanced chemical probes have been developed. These tools are engineered with additional functionalities that allow for covalent capture and subsequent identification of target proteins.

Photoaffinity probes are powerful tools that incorporate a photoreactive group into the structure of a ligand. nih.gov When the probe is bound to its target, it can be irreversibly cross-linked to the protein upon exposure to UV light. nih.govresearchgate.net This covalent bond allows for the isolation and identification of the target protein, even if the initial binding interaction was weak or transient.

A common strategy involves designing an analog of a molecule like this compound that includes:

The Pharmacophore: The core barbiturate structure responsible for binding.

A Photoreactive Group: Often a diazirine or benzophenone, which is chemically stable in the dark but forms a highly reactive carbene or nitrene upon photolysis. sigmaaldrich.com

A Reporter or Affinity Tag: Typically an alkyne or azide (B81097) handle for "click chemistry" attachment of a fluorescent dye or a biotin (B1667282) tag for affinity purification. sigmaaldrich.com

For example, photoreactive analogs of the barbiturates mephobarbital and pentobarbital (B6593769) have been successfully created and used. nih.govnih.gov A tritiated, diazirine-containing mephobarbital analog ([3H]R-mTFD-MPAB) was used to identify specific amino acid residues within the transmembrane domains of both GABA-A and nicotinic acetylcholine receptors, providing high-resolution information about the anesthetic binding sites. nih.govnih.govresearchgate.net This approach validates the barbiturate scaffold as an excellent foundation for creating advanced, target-agnostic photoaffinity probes.

Table 2: Common Photoreactive Groups for Advanced Probe Development

| Photoreactive Group | Structure | Activation Wavelength | Reactive Intermediate | Key Features |

|---|---|---|---|---|

| Aryl Azide | Ar-N₃ | 254-300 nm | Nitrene | Historically used, but can have more complex photochemistry. |

| Benzophenone | Ph-CO-Ph | ~350 nm | Triplet Ketone | Reacts preferentially with C-H bonds; requires longer wavelength UV light, which is less damaging to cells. |

| Trifluoromethylphenyl Diazirine | Ar-C(CF₃)N₂ | ~365 nm | Carbene | Small, relatively stable, and activated by less damaging long-wave UV light, making it highly suitable for live-cell experiments. nih.gov |

These advanced probe designs represent the frontier of chemical biology, transforming molecules like barbiturates from simple modulators into sophisticated tools for discovering and validating the complex protein interactions that govern cellular life.

Future Directions and Emerging Research Paradigms for Dimethylallobarbital Studies

Integration of Artificial Intelligence and Machine Learning in Barbiturate (B1230296) SAR and Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of barbiturate structure-activity relationships (SAR) and the design of new drugs. nih.gov These computational tools can analyze vast datasets to identify subtle patterns that govern the interaction between barbiturates and their biological targets. nih.gov

Key Applications:

Predictive Modeling: ML algorithms, such as random forests and support vector machines, can be trained on existing data to predict the biological activity of novel, untested barbiturate derivatives. nih.gov This predictive capability significantly accelerates the initial stages of drug discovery by prioritizing compounds with a higher likelihood of success. nih.gov

De Novo Design: AI can be employed to design entirely new molecules with desired pharmacological properties from the ground up. These algorithms can explore a vast chemical space to generate structures optimized for specific targets.

SAR Elucidation: By analyzing the structural features of a wide range of barbiturates and their corresponding activities, ML models can help to elucidate the complex structure-activity relationships. nih.govcutm.ac.in This includes identifying key functional groups and structural motifs that are critical for potency and selectivity. cutm.ac.in

| AI/ML Technique | Application in Barbiturate Research | Potential Impact |

| Supervised Learning | Predicting the biological activity and toxicity of new Dimethylallobarbital analogs. researchgate.netresearchgate.net | Faster identification of lead compounds with improved safety profiles. |

| Unsupervised Learning | Clustering barbiturates based on structural similarities to identify novel scaffolds. | Discovery of new classes of barbiturate-like compounds with unique properties. |

| Deep Learning | Generating novel molecular structures with optimized binding affinities for specific receptor subtypes. researchgate.netresearchgate.net | Design of highly selective drugs with fewer off-target effects. |

| Natural Language Processing | Extracting and synthesizing information from scientific literature to identify new research directions. | Acceleration of knowledge discovery and hypothesis generation. |

Exploration of Advanced Spectroscopic and Imaging Modalities for Real-Time Molecular Interaction Analysis

Advanced spectroscopic and imaging techniques are providing unprecedented insights into the dynamic interactions between barbiturates like this compound and their target receptors in real-time. nih.gov These methods allow researchers to observe molecular events as they happen, offering a level of detail that was previously unattainable.

Emerging Techniques:

Fluorescence Spectroscopy: Techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Correlation Spectroscopy (FCS) can be used to measure the binding affinity and kinetics of fluorescently labeled barbiturates to their receptors on the surface of living cells. nih.gov This provides a dynamic view of the drug-receptor interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying the binding of ligands to their receptors in real-time. It can provide quantitative data on association and dissociation rates, offering a detailed kinetic profile of the interaction.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques can be used to determine the three-dimensional structure of barbiturate-receptor complexes and to characterize the energetic factors that drive these interactions. monash.edu

Infrared (IR) Spectroscopy: Techniques like Surface-Enhanced Infrared Absorption Spectroscopy (SEIRA) can provide information about the orientation and vibrational modes of barbiturates when bound to their target proteins within a membrane environment. zib.de

Development of Novel Computational Methodologies for Ligand Discovery and Optimization

The development of sophisticated computational methods is streamlining the process of discovering and optimizing new ligands for barbiturate receptors. nih.gov These in silico approaches are more cost-effective and faster than traditional high-throughput screening methods. nih.gov

Key Methodologies:

Virtual Screening: This computational technique involves screening large libraries of virtual compounds to identify those that are most likely to bind to a specific target. frontiersin.org Virtual screening can be either ligand-based, which relies on the similarity to known active compounds, or structure-based, which uses the three-dimensional structure of the target receptor. frontiersin.org

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to estimate the binding affinity and to understand the key interactions between the ligand and the receptor. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. This can reveal important information about the stability of the complex and the conformational changes that occur upon binding.

Investigation of Unconventional Binding Modes and Polypharmacological Aspects